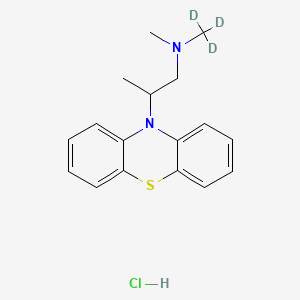

(+)-Tramadol-d6 Hydrochloride

Vue d'ensemble

Description

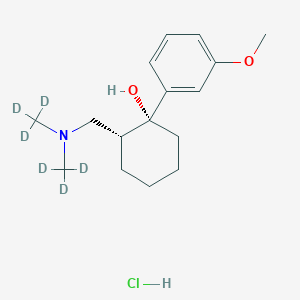

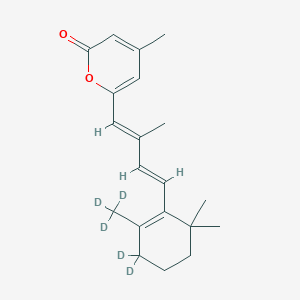

Tramadol hydrochloride is a centrally acting analgesic. Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It is a white, bitter, crystalline, and odorless powder that is readily soluble in water and ethanol . Tramadol hydrochloride is used in medications and is known to improve their water solubility .

Physical and Chemical Properties Analysis

Tramadol hydrochloride is a white, bitter, crystalline, and odorless powder. It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH7 .Applications De Recherche Scientifique

Tramadol hydrochloride has been extensively studied for its centrally acting analgesic properties, with a particular focus on its unique dual-action mechanism involving opioid and non-opioid pathways (Lai, Ma, Porreca, & Raffa, 1996).

Its pharmacokinetics, pharmacodynamics, and potential adverse side effects have been comprehensively reviewed. This includes its use in treating pain, anxiety, and depression, and the development of new drug delivery systems to reduce side effects (Vazzana et al., 2015).

The efficacy of tramadol hydrochloride in postoperative pain management has been demonstrated, highlighting its effectiveness as an analgesic agent (Sunshine et al., 1993).

The pharmacogenetics of tramadol have been explored, focusing on genetic factors that may influence its metabolism and clinical efficacy, particularly the role of various cytochrome P450 enzymes and opioid receptor genes (Lassen, Damkier, & Brøsen, 2015).

Tramadol's impact on testicular functions and reproductive health, including its effects on hormone levels and sperm quality, has been investigated in animal models (Ahmed & Kurkar, 2014).

The relationship between tramadol misuse and the use of other substances in adolescents has been studied, providing insights into public health concerns related to tramadol abuse (Nazarzadeh, Bidel, & Carson, 2014).

Research on the effectiveness of tramadol in dental practice, comparing it with other analgesics like codeine combinations, has been conducted to assess its clinical utility (Moore, 1999).

Studies have also focused on tramadol's analgesic effect in animal models of neuropathic pain and fibromyalgia, further elucidating its role in pain management (Kaneko et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-LUHTVFDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)